4-Bromo-N-(4-methyl-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
Overview
Description
4-Bromo-N-(4-methyl-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C20H23BrN2O4S and its molecular weight is 467.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.05619 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups highlights the potential of such compounds in photodynamic therapy for cancer treatment. These compounds exhibit significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment through photodynamic therapy. Their utility in this domain is underpinned by their spectroscopic, photophysical, and photochemical properties, which are crucial for effective therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiviral Potential
A series of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated promising bioactivity, indicating their potential as therapeutic agents against a range of conditions, including inflammation, pain, oxidative stress, cancer, and hepatitis C virus infection (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Research into the synthesis and characterization of bromophenol derivatives with sulfonamide groups has revealed their potential as enzyme inhibitors. These novel compounds demonstrate significant inhibitory activity against carbonic anhydrase I and II isoenzymes, as well as acetylcholinesterase and butyrylcholinesterase enzymes. Their high potency suggests their applicability in designing more effective inhibitors for therapeutic interventions in diseases where these enzymes play a critical role (Bayrak et al., 2019).
Catalytic Activity in Asymmetric Synthesis
The preparation of 4-(bromomethyl)benzenesulfonamides and their use as quaternization reagents for cinchonidine has led to the development of cinchonidinium salts with significant enantioselective catalytic activity. These salts have been effectively utilized in asymmetric benzylation reactions, demonstrating the potential of sulfonamide functionalities in facilitating enantioselective synthesis processes (Itsuno, Yamamoto, & Takata, 2014).
Properties
IUPAC Name |
4-bromo-N-[(4-methylphenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-16-2-4-17(5-3-16)14-23(15-20(24)22-10-12-27-13-11-22)28(25,26)19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDZZLXASCVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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